5,6-Dichloro-2-methylquinolin-8-amine
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Overview
Description
5,6-Dichloro-2-methylquinolin-8-amine is a quinoline derivative with the molecular formula C10H8Cl2N2. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-methylquinolin-8-amine typically involves the chlorination of 2-methylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium alkoxides or amines under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,6-Dichloro-2-methylquinolin-8-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and catalysts
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methylquinolin-8-amine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinolin-8-amine: Shares a similar quinoline structure but lacks the dichloro substitution.
5,7-Dibromo-2-methylquinolin-8-ol: Exhibits similar biological activities but with bromine substituents.
Uniqueness: 5,6-Dichloro-2-methylquinolin-8-amine is unique due to its specific dichloro substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61854-66-8 |
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Molecular Formula |
C10H8Cl2N2 |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
5,6-dichloro-2-methylquinolin-8-amine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-2-3-6-9(12)7(11)4-8(13)10(6)14-5/h2-4H,13H2,1H3 |
InChI Key |
URLJFBJPKVTMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
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